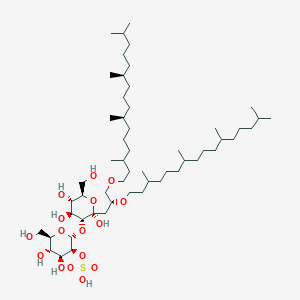
ABT-418 hydrochloride
Overview
Description
ABT-418 hydrochloride: is a compound developed by Abbott Laboratories. It is known for its nootropic, neuroprotective, and anxiolytic effects. This compound has been researched for its potential in treating Alzheimer’s disease and attention deficit hyperactivity disorder. This compound acts as an agonist at neuronal nicotinic acetylcholine receptors, displaying high affinity for specific subtypes .
Mechanism of Action
Target of Action
ABT-418 hydrochloride is a potent and selective agonist of neuronal nicotinic acetylcholine receptors (nAChRs) . It has a subtype-selective binding with high affinity to the α4β2, α7/5-HT3, and α2β2 nicotinic acetylcholine receptors . These receptors play a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound interacts with its targets (nAChRs) by acting as an agonist . This means it binds to these receptors and activates them, enhancing the effect of the neurotransmitter acetylcholine. This interaction results in the opening of ion channels in the neuron’s membrane, allowing the flow of ions across the membrane, which can lead to various cellular responses .
Biochemical Pathways
The activation of nAChRs by this compound affects several biochemical pathways. The primary pathway is the cholinergic pathway, which involves the neurotransmitter acetylcholine. The activation of nAChRs enhances the transmission of signals in this pathway, which can have various downstream effects, including the modulation of dopamine release, a neurotransmitter involved in reward and pleasure centers in the brain .
Result of Action
The activation of nAChRs by this compound has been associated with cognitive-enhancing and anxiolytic (anti-anxiety) effects . It has been researched for the treatment of both Alzheimer’s disease and ADHD . The cognitive-enhancing effects are likely due to the enhanced cholinergic transmission in the brain, while the anxiolytic effects may be related to the modulation of other neurotransmitter systems, such as dopamine .
Biochemical Analysis
Biochemical Properties
ABT-418 hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets nAChRs, specifically the α4β2, α7/5-HT3, and α2β2 subtypes . These interactions involve the activation of cholinergic channels, which can enhance cognitive functions and reduce anxiety . The binding of this compound to these receptors modulates neurotransmitter release and neuronal excitability, contributing to its therapeutic effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to improve spatial memory in animal models of ADHD by enhancing the expression of cortical α4 and β2 nAChR subunits and the hippocampal α4 subunit . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating cholinergic neurotransmission . These effects contribute to its potential as a treatment for neurodegenerative diseases and cognitive disorders .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with nAChRs. By acting as an agonist, it activates these receptors, leading to increased cholinergic neurotransmission . This activation results in the modulation of various downstream signaling pathways, including those involved in synaptic plasticity, learning, and memory . Additionally, this compound may influence gene expression by altering the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that chronic administration of this compound can lead to sustained improvements in cognitive function and reductions in anxiety-like behaviors . The stability and degradation of the compound must be carefully monitored to ensure consistent results in experimental settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance cognitive function and reduce anxiety without significant adverse effects . Higher doses may lead to toxic effects, including nausea and other gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity and clearance from the body . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the overall efficacy and duration of action of this compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The distribution of this compound can influence its therapeutic effects and potential side effects, depending on its localization within the body .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can exert its effects on nAChRs and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: ABT-418 hydrochloride can be synthesized from L-proline. The synthesis involves several steps, including the formation of a five-membered isoxazole ring. One of the key steps is the reaction of an intermediate with hydroxylamine hydrochloride in a solvent mixture of dimethylformamide and isopropanol under microwave conditions at 90°C for 30 minutes .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a white to off-white solid, which is stable for up to one year when stored properly .
Chemical Reactions Analysis
Types of Reactions: ABT-418 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its properties and interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds .
Scientific Research Applications
ABT-418 hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of nicotinic acetylcholine receptor agonists.
Biology: Researchers use it to investigate the role of nicotinic receptors in various biological processes.
Medicine: It has been studied for its potential in treating neurological disorders such as Alzheimer’s disease and attention deficit hyperactivity disorder.
Comparison with Similar Compounds
- ABT-491 hydrochloride
- ABT-751 hydrochloride
- Labetalol hydrochloride
Comparison: ABT-418 hydrochloride is unique due to its high selectivity and potency as a nicotinic acetylcholine receptor agonist. Compared to similar compounds, it exhibits greater cognitive-enhancing and anxiolytic activities. Its selective binding to specific receptor subtypes distinguishes it from other nicotinic agonists, making it a valuable tool in neurological research .
Properties
IUPAC Name |
3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-9(12-10-7)8-4-3-5-11(8)2;/h6,8H,3-5H2,1-2H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXHERKWAIEJQF-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)[C@@H]2CCCN2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438901 | |
| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147388-83-8 | |
| Record name | ABT-418 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147388838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ABT-418 hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ABT-418 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ALA933VO4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B124283.png)


![methyl 1a,6b-dihydro-1H-cyclopropa[b]indole-2-carboxylate](/img/structure/B124296.png)
![6-Methyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B124299.png)




![Sodium 2,2'-([1,1'-biphenyl]-4,4'-diylbis(ethene-2,1-diyl))dibenzenesulfonate](/img/structure/B124310.png)


